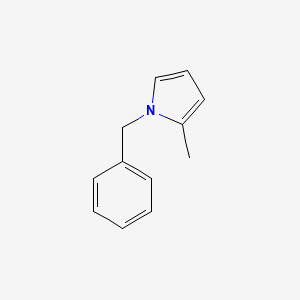

1-benzyl-2-methyl-1H-pyrrole

Description

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-benzyl-2-methylpyrrole |

InChI |

InChI=1S/C12H13N/c1-11-6-5-9-13(11)10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |

InChI Key |

RWZQETPKZWDRJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CN1CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-benzyl-2-methyl-1H-pyrrole with structurally related pyrrole derivatives, emphasizing substituent effects on properties and applications.

Structural and Functional Group Variations

Key Comparisons

Electronic Effects :

- Electron-donating groups (e.g., methyl in this compound) increase electron density on the pyrrole ring, enhancing nucleophilicity.

- Electron-withdrawing groups (e.g., nitro in 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde) reduce electron density, making the compound more electrophilic and reactive in substitution reactions .

Hydrogen Bonding and Solubility :

- Carboxamide derivatives (e.g., 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide) exhibit intermolecular N–H⋯O hydrogen bonds, increasing melting points (e.g., 365 K) and reducing organic solvent solubility compared to esters or hydrocarbons .

Crystallinity and Material Applications :

- Compounds with aromatic substituents (e.g., 2,4-diphenyl in methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate) display enhanced crystallinity, making them suitable for optoelectronic materials .

Bioactivity :

- Carboxamide and bromo-substituted derivatives show antitumor and receptor antagonism due to hydrogen bonding and halogen-mediated interactions .

Thermal and Physical Properties

Preparation Methods

Reaction Overview

The Hantzsch method constructs pyrroles via condensation of β-ketoesters, amines, and α-haloketones. For 1-benzyl-2-methyl-1H-pyrrole, benzylamine serves as the amine source, while α-bromoacetophenone or methyl-substituted α-haloketones act as electrophiles.

General Reaction Scheme:

Key Conditions:

-

Solvent : DMF or ethanol.

-

Base : DIPEA or triethylamine.

-

Temperature : 80–120°C.

-

Time : 4–12 hours.

Performance Data:

| β-Ketoester | α-Haloketone | Yield (%) | Reference |

|---|---|---|---|

| Ethyl acetoacetate | α-Bromoacetophenone | 65 | |

| Methyl acetoacetate | α-Bromopropanone | 58 |

Advantages : Scalable, uses commercially available reagents.

Limitations : Moderate yields, requires purification.

Continuous Flow Microreactor Synthesis

Protocol Optimization

A one-step continuous flow method (source) enhances efficiency by combining Hantzsch condensation with in situ ester saponification. This approach avoids intermediate isolation.

Reaction Setup:

-

Reactants : tert-Butyl acetoacetate, benzylamine, α-bromoacetophenone.

-

Catalyst : DIPEA (1.0 equiv).

-

Conditions : 200°C, 5.0 bar, 8 min residence time.

Outcomes:

-

Yield : 65% (vs. 40% in batch).

-

Throughput : 850 mg in 2.5 hours.

Advantages : Faster, higher yields, reduced side reactions.

Key Insight : HBr by-product facilitates tert-butyl ester hydrolysis, streamlining the process.

Iodine-Catalyzed Four-Component Reaction

Methodology

Source details a metal-free, one-pot synthesis using:

-

1,3-Dicarbonyl compound (e.g., acetylacetone).

-

Benzylamine.

-

Aldehyde (e.g., formaldehyde).

-

Nitromethane.

Mechanism:

-

Step 1 : Knoevenagel condensation between aldehyde and nitromethane.

-

Step 2 : Michael addition of 1,3-dicarbonyl compound.

-

Step 3 : Iodine-mediated cyclodehydration.

Performance:

-

Yield : 74–85%.

-

Conditions : 90–95°C, 6–8 hours, solvent-free.

Advantages : Atom-economical, avoids toxic metals.

Paal-Knorr Cyclization with Propargyl Bromide

Adaptation from Source

Alkylation of 1,3-dicarbonyl compounds with propargyl bromide, followed by cyclization with benzylamine under trifluoroacetic acid (TFA) catalysis.

Steps:

-

Alkylation: Propargyl bromide + acetylacetone → Propargylated intermediate.

-

Cyclization: Intermediate + benzylamine → this compound.

Yield**: 70–78%.

Key Insight : TFA enhances cyclization kinetics by protonating intermediates.

Catalyst-Free Three-Component Grinding

Eco-Friendly Approach (Source)

A solvent-free mechanochemical method combines:

-

1,3-Dicarbonyl compound.

-

Benzylamine.

-

Nitrostyrene.

Procedure:

-

Grinding Time : 20–40 minutes.

-

Yield : 68–72%.

Advantages : No solvent, short reaction time.

Reductive Cyclization of Aziridines

Adapted from Source

Aziridine derivatives undergo ring-opening with trimethylsilyl azide, followed by cyclization to form pyrroles.

Conditions:

-

Aziridine Substrate : N-Benzyl-2-methylaziridine.

-

Reagent : Trimethylsilyl azide (2.0 equiv).

-

Solvent : Acetonitrile, 90°C, 4 hours.

Yield**: 60–65%.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Eco-Friendliness |

|---|---|---|---|---|

| Hantzsch Synthesis | 58–65 | 4–12 h | High | Moderate |

| Continuous Flow | 65 | 8 min | High | High |

| Four-Component Reaction | 74–85 | 6–8 h | Moderate | High |

| Paal-Knorr Cyclization | 70–78 | 3–5 h | Moderate | Moderate |

| Mechanochemical Grinding | 68–72 | 20–40 min | Low | Very High |

| Aziridine Cyclization | 60–65 | 4 h | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-benzyl-2-methyl-1H-pyrrole, and how are reaction conditions (e.g., solvent, temperature) systematically evaluated?

- Methodological Answer : The synthesis often involves alkylation of pyrrole derivatives using benzyl halides in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base. Reaction optimization includes monitoring via TLC and adjusting temperature (80–150°C) to balance yield and purity. For example, heating at 150°C in DMF with excess benzyl bromide improves regioselectivity . Post-reaction workup (e.g., extraction with ethyl acetate) and purification via column chromatography are critical for isolating the product .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish this compound from structural analogs?

- Methodological Answer : Key NMR signals include:

- ¹H NMR : Aromatic protons (6.1–7.4 ppm for pyrrole and benzyl groups), methyl groups as singlets (~2.5 ppm), and benzyl CH₂ as a singlet (~5.2 ppm). Overlapping signals can be resolved using 2D techniques like COSY or HSQC .

- ¹³C NMR : Pyrrole carbons (105–125 ppm), benzyl carbons (127–140 ppm), and methyl carbons (~20 ppm). Comparison with computational predictions (e.g., DFT) helps validate assignments .

Q. What analytical techniques are essential for confirming the purity and identity of this compound?

- Methodological Answer :

- TLC : Monitor reaction progress using silica plates and UV visualization.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles and validates stereochemistry .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like 6-31G(d,p) optimize geometry, while Gibbs free energy corrections assess thermodynamic stability . For example, exact-exchange terms in functionals improve atomization energy predictions (±2.4 kcal/mol accuracy) .

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths, NMR shifts)?

- Methodological Answer :

- X-ray vs. DFT : Compare experimental crystallographic bond lengths (e.g., C–N: 1.34 Å) with DFT-optimized geometries. Discrepancies >0.02 Å suggest solvent or crystal-packing effects .

- NMR Shifts : Apply gauge-including atomic orbital (GIAO) methods to compute chemical shifts. Deviations >0.5 ppm may indicate unaccounted solvent interactions or tautomerism .

Q. How can this compound serve as a precursor for bioactive heterocycles (e.g., pyrroloazepines)?

- Methodological Answer : Functionalization via:

- Electrophilic Substitution : Nitration at the pyrrole C3 position using HNO₃/AcOH, followed by reduction to amines for further coupling .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce pharmacophores. Pd(PPh₃)₄ catalysis in THF/water (80°C) achieves >70% yield .

Q. What role does this compound play in supramolecular chemistry (e.g., crystal engineering)?

- Methodological Answer : The benzyl group facilitates π-π stacking in crystal lattices, while methyl groups influence packing density. SHELX refinement of single-crystal data (R factor <0.05) reveals intermolecular interactions (e.g., C–H···π) critical for designing co-crystals .

Methodological Considerations

- Data Reproducibility : Replicate synthesis protocols across labs using standardized reagents (e.g., DMF dried over molecular sieves) .

- Open-Source Tools : SHELX programs for crystallography and Gaussian for DFT are widely validated .

- Ethical Reporting : Disclose solvent waste (e.g., DMF) and adhere to Green Chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.